1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
Description
1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound with the molecular formula C₁₄H₂₀BrNO₂ and an average molecular mass of 314.223 g/mol . It features a propan-2-ol backbone substituted at position 1 with a 2-bromophenoxy group and at position 3 with a piperidin-1-yl moiety. The compound is available commercially with a purity of ≥95% and is identified by CAS numbers 22456-36-6 and 2105-43-3 . Its structural uniqueness lies in the brominated aromatic ring and the tertiary amine (piperidine), which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMKMSBQJHIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained attention due to its potential biological activities. This compound features a bromophenoxy group, a piperidine moiety, and a propanol structure, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromophenoxy group which may influence its interaction with biological targets.
- A piperidine ring that is often associated with various pharmacological activities.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The compound may act as an agonist or antagonist, modulating signaling pathways that affect cellular processes such as apoptosis, cell proliferation, and inflammation.
Antifungal Properties
Research indicates that compounds similar to this compound exhibit antifungal activity. For example, derivatives based on piperidine have shown efficacy against Candida auris, a pathogen resistant to many antifungals. These compounds induce apoptosis and disrupt cell membranes in fungal cells, suggesting a potential mechanism for antifungal action .
Antiviral Activity
Studies have also explored the antiviral potential of piperidine derivatives against viruses such as Hepatitis C. Compounds in this class have been evaluated for their ability to inhibit viral proteases essential for replication. The most active compounds demonstrated low micromolar IC50 values, indicating strong antiviral properties .
Neuropharmacological Effects
Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving norepinephrine and serotonin. This interaction suggests potential applications in treating mood disorders and other neurological conditions. The modulation of these pathways can lead to therapeutic effects in conditions like depression and anxiety .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antifungal Efficacy : A study found that specific piperidine derivatives could effectively reduce the viability of C. auris isolates with MIC values ranging from 0.24 to 0.97 µg/mL .
- Antiviral Activity : Another investigation reported that certain piperidine-based compounds inhibited the Hepatitis C NS3/4A protease with IC50 values as low as 0.64 µM, showcasing their potential as antiviral agents .
- Neuropharmacological Impact : Compounds similar to this compound have been associated with improved therapeutic indices in neuropharmacological assays, indicating their potential for treating neurological disorders .
Comparative Analysis
A comparison of various piperidine derivatives reveals differences in their biological activities based on structural variations:
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| 1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol HCl | Antifungal, Antiviral | TBD |
| Piperidine-based triazolylacetamides | Antifungal | 0.24 - 0.97 µg/mL |
| Piperidine derivatives targeting HCV | Antiviral | 0.64 - 63 µM |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity:
Research has shown that compounds with similar structural motifs exhibit significant antitumor properties. The incorporation of bromophenoxy and piperidine groups may enhance the bioactivity of the compound, making it a potential candidate for cancer therapeutics. Studies have highlighted the role of such compounds in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
2. Neuropharmacology:
The piperidine ring is known for its neuroactive properties. Compounds containing this moiety have been explored for their potential in treating neurological disorders. The specific configuration of 1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride could influence neurotransmitter systems, offering insights into its use as an anxiolytic or antidepressant agent .
3. Enzyme Inhibition:
The compound may also serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to drug metabolism. This property could be beneficial in designing drugs that require modulation of metabolic rates or inhibition of specific pathways to enhance therapeutic efficacy .
Synthesis and Functionalization
The synthesis of this compound involves several steps that allow for the introduction of functional groups essential for its biological activity. Researchers have developed various synthetic routes that optimize yield and purity while allowing for subsequent functionalization to enhance its pharmacological profiles .
Case Studies
Several case studies have documented the practical applications of this compound:
-
Case Study 1: Anticancer Drug Development
A recent study investigated the effects of structurally similar compounds on cancer cell lines, demonstrating that modifications to the piperidine structure can significantly alter cytotoxicity profiles. Results indicated that specific substitutions led to enhanced activity against breast cancer cells . -
Case Study 2: Neurological Impact Assessment
Another study focused on the neuropharmacological effects of related compounds in animal models. The findings suggested that these compounds could modulate anxiety-like behaviors, indicating potential for treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Structural and Functional Differences
Pimonidazole Hydrochloride
- Structural Difference: Replaces the 2-bromophenoxy group with a 2-nitroimidazole ring.
- Functional Impact: Nitroimidazole derivatives are hypoxia-sensitive, enabling use in detecting low-oxygen regions in tumors . The target compound’s bromophenoxy group lacks this redox sensitivity, suggesting divergent applications.
Propranolol and Bevantolol Hydrochlorides
- Structural Differences: Propranolol: Substitutes piperidine with isopropylamino and bromophenoxy with naphthyloxy. Bevantolol: Uses a dimethoxyphenethylamino group and m-tolyloxy.
- Functional Impact: Both are beta-adrenergic blockers due to their isopropylamino/phenethylamino groups, which interact with β₁/β₂ receptors .
Biperiden Hydrochloride
- Structural Difference: Incorporates a bicyclic system and phenyl group instead of bromophenoxy.
β-Benzyl-β-methyl-1-piperidineethanol HCl
- Structural Difference: Features benzyl and methyl groups on the piperidineethanol backbone.
- Functional Impact: The lipophilic benzyl group may enhance blood-brain barrier penetration, a trait absent in the bromophenoxy variant .
Pharmacological and Physicochemical Properties
- Receptor Binding: Piperidine-containing compounds often exhibit affinity for sigma or serotonin receptors, whereas isopropylamino groups (as in propranolol) favor beta-adrenergic binding .
- Synthesis and Purity: The target compound is synthesized at 95–99% purity, comparable to commercial propranolol and bevantolol standards .
Research Implications and Gaps
- Target Compound: While structural similarities to beta-blockers and hypoxia markers exist, its bromophenoxy-piperidine combination suggests unexplored therapeutic avenues (e.g., CNS disorders or antimicrobial applications).
- Further receptor-binding assays are needed .
Preparation Methods
Structural Overview and Key Properties
The target compound consists of a 2-bromophenoxy group linked to a propan-2-ol backbone substituted with a piperidine ring, protonated as a hydrochloride salt. Its molecular formula is C₁₄H₂₁BrClNO₂ , with a molar mass of 350.68 g/mol . The free base (CAS 100794-31-8) has a molecular weight of 314.22 g/mol and serves as the precursor for salt formation.
Synthetic Methodologies
Epoxide Ring-Opening with Piperidine
A widely utilized method involves the nucleophilic ring-opening of an epoxide intermediate by piperidine.
Procedure:
Epoxide Synthesis :
Ring-Opening with Piperidine :
Hydrochloride Salt Formation :
Optimization Insights:
One-Pot Biocatalytic Synthesis
An eco-friendly approach employs lipase-mediated catalysis under phase-transfer conditions.
Procedure:
Reaction Setup :
- 2-Bromophenol (1 mmol), epichlorohydrin (1.2 mmol), piperidine (2 mmol), and lipase (10% w/w) are mixed in [BMIM]Cl.
- K₂CO₃ (1.2 mmol) is added, and the mixture is stirred at 70°C for 8–12 hours.
Workup :
Advantages:
- Selectivity : Lipase minimizes over-alkylation of piperidine.
- Sustainability : Eliminates toxic solvents and reduces energy input.
Direct Nucleophilic Substitution
A less common but rapid method involves substituting a halogenated propanol intermediate.
Procedure:
Synthesis of 1-Chloro-3-(2-bromophenoxy)propan-2-ol :
- 2-Bromophenol reacts with 1,3-dichloropropanol in the presence of NaOH (40°C, 6 hours).
Amination with Piperidine :
Reaction Optimization and Challenges
Critical Parameters
- Temperature : Elevated temperatures (>80°C) accelerate epoxide ring-opening but risk decomposition.
- Base Strength : Strong bases (e.g., KOH) improve epoxide formation but may deprotonate piperidine, reducing reactivity.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|
| Epoxide Ring-Opening | 78 | 8 | High scalability | Requires epoxide synthesis |
| Biocatalytic | 72 | 12 | Eco-friendly, selective | Costly enzymes |
| Nucleophilic Substitution | 65 | 18 | Simple setup | Low yield, byproduct formation |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, and what are the critical parameters for success?
Answer: The synthesis typically involves two key steps:
Alkylation of Piperidine : Reacting piperidine with 1-bromo-2-propanol under basic conditions (e.g., NaH or K2CO3) to form the intermediate 3-(piperidin-1-yl)propan-2-ol.
Coupling with 2-Bromophenol : The intermediate is then coupled with 2-bromophenol via a nucleophilic substitution reaction, often using a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C. Hydrochloride salt formation is achieved by treating the final product with HCl gas or concentrated HCl .
Critical Parameters :
- Reaction time and temperature to minimize byproducts (e.g., over-alkylation).
- Purification via recrystallization or column chromatography to ensure ≥95% purity.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the 2-bromophenoxy group (aromatic protons at δ 6.8–7.5 ppm) and piperidine ring (multiplet at δ 1.4–2.8 ppm) .
- HPLC-MS : To assess purity (>98%) and detect impurities (e.g., unreacted starting materials).
- Elemental Analysis : Verify the molecular formula (C14H19BrClNO2) by matching calculated vs. observed C, H, N percentages .
Q. What initial biological assays are suitable for evaluating this compound’s pharmacological potential?
Answer:
- Receptor Binding Assays : Screen for affinity toward adrenergic or serotonin receptors (common targets for piperidine derivatives) using radioligand displacement experiments .
- Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds (IC50 values).
- Solubility and Stability : Measure aqueous solubility (via shake-flask method) and stability in PBS (pH 7.4) at 37°C over 24 hours .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
Answer:
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce toxicity .
- Catalytic Enhancements : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR monitoring to track reaction progression in real time .
Q. What strategies resolve contradictions in biological activity data across different studies?
Answer:
- Meta-Analysis of Assay Conditions : Compare buffer pH, temperature, and cell lines used. For example, receptor affinity may vary due to differences in assay pH (e.g., pH 6.5 vs. 7.4) .
- Impurity Profiling : Use LC-MS to identify batch-specific impurities (e.g., residual solvents) that may modulate activity .
- Orthogonal Validation : Confirm key findings using alternative methods (e.g., SPR for binding kinetics vs. radioligand assays) .
Q. How can the mechanism of action be elucidated for this compound in neuropharmacological contexts?
Answer:
- Knockdown Studies : Use siRNA to silence candidate receptors (e.g., α2-adrenergic receptors) and observe changes in compound efficacy .
- Molecular Dynamics Simulations : Model interactions between the compound and receptor binding pockets (e.g., docking with GPCR structures from the PDB) .
- Metabolite Tracking : Identify in vivo metabolites via LC-HRMS to rule out prodrug mechanisms .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (N2 or Ar) to prevent hydrolysis of the bromophenoxy group .
- Safety Protocols : Use fume hoods for weighing (due to hydrochloride dust) and PPE (gloves, goggles) to avoid dermal/ocular exposure .
- Stability Monitoring : Conduct quarterly FTIR checks to detect degradation (e.g., oxidation of piperidine to N-oxide) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Analog Synthesis : Modify the bromophenoxy group (e.g., replace Br with Cl or CF3) and compare binding affinities .
- Pharmacophore Modeling : Identify critical moieties (e.g., piperidine’s nitrogen) using 3D-QSAR software (e.g., Schrödinger’s Phase) .
- Selectivity Profiling : Screen against off-target receptors (e.g., dopamine D2) to assess cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
